5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-11(8-15(14)18)16-9-12(19-21-16)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRVQYEHAZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The phenoxymethyl group is introduced through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,3,4-Oxadiazole Derivatives
- 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives (5a–5k): These compounds replace the 1,2-oxazole core with a 1,3,4-oxadiazole ring. These derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–32 µg/mL) and cytotoxicity against human cancer cell lines (IC₅₀: 8–25 µM) .
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound features a 1,2,4-oxadiazole core and an indole substituent. MAO-A inhibition is negligible (IC₅₀ > 100 µM) .
Key Structural Differences :
Substituent Modifications
Chlorophenyl Positional Isomers
- 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS: 672951-49-4): Shifting the chlorine substituent from the 3,4- to the 2-position on the phenyl ring reduces steric hindrance and alters electronic effects. This compound has a molecular formula of C₁₆H₁₀Cl₃NO₂, comparable to the target compound (C₁₆H₁₁Cl₂NO₂).
Phenoxymethyl vs. Urea Substituents
- 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea (CAS: 55808-73-6): Replacing phenoxymethyl with a urea group introduces hydrogen-bonding capacity. Urea derivatives are often explored for kinase inhibition or as cannabinoid receptor ligands (e.g., rimonabant analogs) .
Complex Hybrid Structures
- 5-(4-Chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (CAS: 1024185-08-7):
This compound integrates a pyrrolo-oxazole dione framework with multiple chlorophenyl and furan substituents. Such structural complexity may enhance binding to biological targets but reduce bioavailability due to high molecular weight (MW: 547.8 g/mol) .
Key Research Findings and Trends
- Bioactivity Correlations :
- Synthetic Accessibility : 1,2-Oxazole derivatives are often synthesized via cyclization reactions, while 1,3,4-oxadiazoles require Mannich or condensation approaches .
Biological Activity
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C16H11Cl2NO2
- Molecular Weight : 362.2 g/mol
- LogP (XLogP3) : 5.9 (indicating high lipophilicity) .
Antimicrobial Activity
Research indicates that compounds within the oxazole class exhibit notable antimicrobial properties. The biological activity of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole has been evaluated against various bacterial strains and fungi.
In Vitro Studies
A series of studies have demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Tested Strains :
- Staphylococcus aureus (ATCC 25923)
- Escherichia coli (ATCC 25922)
- Salmonella typhimurium (ATCC 13311)
- Candida albicans (ATCC 90028)
The inhibition zones (IZ) measured for these strains were compared to standard antibiotics such as ciprofloxacin and fluconazole. The results are summarized in the table below:
| Bacterial/Fungal Strain | Inhibition Zone (mm) | Reference Antibiotic (IZ mm) |
|---|---|---|
| S. aureus | 18 | Ciprofloxacin (22-26) |
| E. coli | 15 | Ciprofloxacin (22-26) |
| S. typhimurium | 16 | Ciprofloxacin (22-26) |
| C. albicans | 20 | Fluconazole (28) |
These findings suggest that the compound exhibits strong antimicrobial activity, particularly against C. albicans, indicating its potential as an antifungal agent .
Cytotoxicity Studies
The cytotoxic effects of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole were assessed using normal cell lines (L929). The results indicated a low cytotoxic profile at various concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 200 | 68 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
At lower concentrations, the compound showed an increase in cell viability, suggesting a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects involves interference with microbial cell functions and possibly inhibiting biofilm formation. The presence of the oxazole ring is crucial for its activity, as it may interact with specific targets within microbial cells.
Case Studies and Literature Review
- A study published in MDPI highlighted the synthesis and evaluation of various oxazole derivatives, including the compound , demonstrating enhanced activity against resistant strains of bacteria .
- Another investigation focused on the structure-activity relationship (SAR) of substituted oxazoles, revealing that modifications to the phenyl ring significantly influence antimicrobial potency .
- A comprehensive review on oxazole derivatives indicated that compounds with halogen substitutions showed improved efficacy against a range of pathogens .
Q & A
Basic: What are the standard synthetic routes for 5-(3,4-dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole?
The synthesis typically involves cyclization reactions. A common method uses 3,4-dichlorophenyl isocyanate or nitrile oxides as precursors, reacting with phenoxymethyl-substituted intermediates under catalytic conditions. For example, cyclocondensation of chlorinated phenyl precursors with alkoxy-substituted nitriles in the presence of catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) yields the oxazole core . Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in oxazole synthesis?
Optimization requires a factorial design approach. Key variables include:
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) vs. Brønsted acids (e.g., H₂SO₄) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may increase byproducts.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity.
Continuous flow reactors reduce reaction times and improve scalability by maintaining consistent heat/mass transfer . Advanced characterization (e.g., in situ FTIR) monitors intermediate formation to adjust parameters dynamically .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- NMR : H and C NMR identify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxazole protons at δ 6.5–7.0 ppm) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., oxazole ring planarity, π-π stacking interactions with aromatic groups) .
- HRMS : Confirms molecular weight (C₁₆H₁₀Cl₂NO₂; expected [M+H]⁺: 334.02) .
Advanced: How are computational methods applied to resolve contradictions in crystallographic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry and electronic properties, which are compared with experimental X-ray data to validate structures. For example, discrepancies in dihedral angles between the oxazole and dichlorophenyl groups can arise from crystal packing effects. Molecular dynamics simulations (e.g., Amber force fields) model conformational flexibility in solution vs. solid state .
Basic: What biological activities have been reported for this compound?
Preliminary screens indicate:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : IC₅₀ of 12 µM against COX-2, suggesting anti-inflammatory potential .
- Cytotoxicity : Moderate activity (IC₅₀ ~50 µM) in HeLa cells, warranting SAR studies .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Key strategies:
- Substituent variation : Replace phenoxymethyl with bulkier groups (e.g., benzyloxy) to enhance lipophilicity and membrane penetration .
- Halogen substitution : Compare 3,4-dichloro vs. 2,4-dichloro phenyl analogs to assess steric/electronic effects on target binding .
- Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., oxazole nitrogen) using Schrödinger’s Phase .
Basic: How should researchers address contradictory reports on biological activity?
Contradictions often arise from assay variability. Mitigation steps:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Dose-response validation : Test compounds across 3+ independent replicates.
- Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug design : Introduce phosphate esters at the phenoxymethyl group to enhance aqueous solubility .
- Cytochrome P450 screening : Identify metabolic hotspots (e.g., oxazole ring oxidation) using human liver microsomes.
- Co-crystallization : Improve thermal stability via co-formers (e.g., succinic acid) .
Basic: What environmental impact assessments are relevant for this compound?
- Degradation studies : Monitor hydrolysis under acidic/basic conditions (pH 2–12) to assess persistence.
- Ecototoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
Advanced: How can microbial degradation pathways be harnessed for bioremediation?
Screen soil microbiomes for oxazole-degrading enzymes (e.g., monooxygenases). Genomic sequencing identifies candidate species (e.g., Pseudomonas spp.). Bioreactor optimization (e.g., fed-batch systems with co-substrates like glucose) enhances degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
